1-(4-Methylphenyl)ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17502113
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16Cl2N2 |
|---|---|
| Molecular Weight | 223.14 g/mol |
| IUPAC Name | 1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |
| Standard InChI Key | HQFATKYNPDLVRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N.Cl.Cl |
Introduction
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves silica gel chromatography with eluents like ethyl acetate/methanol mixtures . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation. For instance, NMR of related compounds shows aromatic proton signals between 7.8–7.3 ppm and amine protons as broad singlets near 9.6 ppm .
Comparison with Structural Analogs
Chloro- and Fluoro-Substituted Derivatives
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(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: This analog (MW = 184.66 g/mol) replaces a hydrogen with chlorine at the 2-position, altering electronic properties and potentially enhancing halogen bonding .
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(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Fluorination increases electronegativity, impacting metabolic stability and bioavailability.
| Compound | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|
| 1-(4-Methylphenyl)ethane-1,2-diamine 2HCl | 223.14 | -H |
| Chloro-derivative | 184.66 | -Cl |
| Fluoro-derivative | 168.22 | -F |
Stereochemical Considerations
Chiral analogs, such as the (1R)-configured derivatives, exhibit enantiomer-specific bioactivity. For example, the (1R)-chloro derivative shows a specific optical rotation () , underscoring the importance of stereochemistry in drug design.
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